molecular formula C7H16ClNO B3368398 (1S,3R)-3-Methylamino-cyclohexanol hydrochloride CAS No. 2097068-50-1

(1S,3R)-3-Methylamino-cyclohexanol hydrochloride

Cat. No.: B3368398
CAS No.: 2097068-50-1
M. Wt: 165.66 g/mol
InChI Key: ZQRLUNHNWJYPLG-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amines and Alcohols as Foundational Scaffolds in Synthetic Endeavors

Chiral amines and alcohols are fundamental building blocks in the landscape of modern synthetic chemistry. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their importance. frontiersin.orgwestlake.edu.cn These functional groups are key pharmacophores that often dictate the biological activity of a molecule by engaging in specific hydrogen bonding and ionic interactions with biological targets.

In asymmetric synthesis, chiral amino alcohols are frequently employed as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. acs.orgpolyu.edu.hk The proximity of the amino and hydroxyl groups can allow for the formation of rigid chelated intermediates with metal catalysts, thereby creating a well-defined chiral environment that directs the approach of reactants. This strategy is crucial for producing enantiomerically pure compounds, which is often a strict requirement in the pharmaceutical industry. acs.org The ability to synthesize a wide variety of these chiral scaffolds is therefore a continuous focus of methodological development in organic chemistry. nih.govdiva-portal.org

The Cyclohexanol (B46403) Framework: Conformational Attributes and Stereochemical Implications in Chemical Synthesis

The cyclohexanol framework provides a conformationally restricted yet versatile scaffold. The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. gmu.edu In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The relative stability of these two arrangements is a critical factor in chemical synthesis. Generally, substituents prefer the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions, where an axial substituent experiences repulsion from the other two axial atoms on the same face of the ring. openochem.orglibretexts.org The larger the substituent, the stronger this preference for the equatorial position. youtube.com

For a disubstituted cyclohexane like (1S,3R)-3-Methylamino-cyclohexanol, the stereochemical arrangement of the amino and hydroxyl groups is fixed. However, the molecule will exist in an equilibrium of two chair conformations. The preferred conformation will place the larger substituent, or the maximum number of substituents, in the equatorial position to achieve greater stability. This conformational bias is a key determinant of the molecule's reactivity and how it interacts with other chiral molecules or catalysts, influencing the stereochemical course of reactions in which it participates.

Positioning of (1S,3R)-3-Methylamino-cyclohexanol Hydrochloride within Chiral Cycloaliphatic Amino Alcohol Research

This compound is a specific chiral cycloaliphatic amino alcohol that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a cis-1,3-relationship between the hydroxyl and methylamino groups on a cyclohexane scaffold, provides a defined three-dimensional arrangement of functional groups. This precise stereochemistry makes it a useful intermediate for the synthesis of more complex chiral molecules, particularly in the field of medicinal chemistry. researchgate.net

While extensive peer-reviewed studies focusing solely on this specific compound are not abundant, its availability from various chemical suppliers indicates its utility as a building block. achemblock.comcapotchem.com The parent compound, (1S,3R)-3-aminocyclohexanol, has been utilized as a reactant in the preparation of potent antagonists for the TRPV1 (transient receptor potential vanilloid 1) receptor, which are investigated as potential analgesics. This application highlights the role of the chiral aminocyclohexanol scaffold in constructing molecules with specific biological activities. nih.gov Therefore, the N-methylated derivative, this compound, is positioned within this research area as a potentially crucial precursor for creating novel pharmaceutical agents and other fine chemicals where specific stereoisomers are required.

Physicochemical Properties of (1S,3R)-3-Methylamino-cyclohexanol and its Hydrochloride Salt

PropertyValue (Hydrochloride Salt)Value (Free Base)Source
Molecular FormulaC7H16ClNOC7H15NO achemblock.comcapotchem.com
Molecular Weight165.66 g/mol129.20 g/mol capotchem.comnih.gov
CAS Number2331211-45-91932436-40-2 achemblock.comcapotchem.com
IUPAC Name(1S,3R)-3-(methylamino)cyclohexan-1-ol hydrochloride(1S,3R)-3-(methylamino)cyclohexan-1-ol achemblock.com
Hydrogen Bond Donor CountNot specified2 nih.gov
Hydrogen Bond Acceptor CountNot specified2 nih.gov
Rotatable Bond CountNot specified1 nih.gov

Historical Context of Amino Alcohol Synthesis and Their Evolving Role in Methodological Development

The synthesis of amino alcohols has a rich history, evolving from classical methods to highly sophisticated modern techniques. Early approaches often relied on the reduction of amino acids or their derivatives, which provided a straightforward entry into a pool of chiral 1,2-amino alcohols. acs.org Another foundational method is the aminolysis of epoxides, where the ring-opening of an epoxide with an amine yields a β-amino alcohol. um.edu.myresearchgate.net While effective, this method's regioselectivity can be a challenge, often requiring specific reaction conditions to control the outcome. organic-chemistry.org

The development of stereoselective synthesis has been a major driver of innovation in this field. The need for enantiomerically pure amino alcohols, particularly for pharmaceutical applications, spurred the creation of asymmetric methodologies. diva-portal.org This includes the use of chiral auxiliaries to direct the stereochemistry of reactions, asymmetric hydrogenation and transfer hydrogenation of amino ketones, and asymmetric aminohydroxylation of alkenes. acs.orgum.edu.my

More recently, biocatalysis has emerged as a powerful and sustainable approach. Enzymes such as amine dehydrogenases are being engineered to perform asymmetric reductive amination of hydroxy ketones, offering high enantioselectivity under mild, environmentally benign conditions. frontiersin.orgnih.gov This evolution from stoichiometric reagents to catalytic and biocatalytic systems reflects a broader trend in organic synthesis toward more efficient, selective, and sustainable chemical manufacturing. westlake.edu.cn

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-(methylamino)cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRLUNHNWJYPLG-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@@H](C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097068-50-1
Record name Cyclohexanol, 3-(methylamino)-, hydrochloride (1:1), (1R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097068-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Stereochemical Foundations and Configurational Assignment

Elucidation of Absolute and Relative Stereochemistry of (1S,3R)-3-Methylamino-cyclohexanol Hydrochloride

The nomenclature this compound itself defines the absolute configuration at the two stereocenters on the cyclohexane (B81311) ring. The "S" and "R" designators are assigned based on the Cahn-Ingold-Prelog priority rules, providing an unambiguous description of the spatial arrangement of the substituents. The relative stereochemistry, which describes the orientation of the substituents relative to each other, is cis in this particular isomer, as the hydroxyl group at position 1 and the methylamino group at position 3 are on the same side of the ring.

Stereoisomeric Forms of 3-Methylamino-cyclohexanol and Their Respective Hydrochlorides

3-Methylamino-cyclohexanol has two chiral centers, which gives rise to a total of four possible stereoisomers (two pairs of enantiomers). These are (1S,3R), (1R,3S), (1S,3S), and (1R,3R). The (1S,3R) and (1R,3S) isomers constitute one enantiomeric pair with a cis relationship between the hydroxyl and methylamino groups. The (1S,3S) and (1R,3R) isomers form the other enantiomeric pair with a trans relationship. Each of these stereoisomers can be converted into its corresponding hydrochloride salt by reaction with hydrochloric acid. The hydrochloride formation occurs at the basic nitrogen atom of the methylamino group, resulting in a positively charged ammonium (B1175870) group and a chloride counter-ion.

StereoisomerRelationship
(1S,3R)-3-Methylamino-cyclohexanolEnantiomer of (1R,3S)
(1R,3S)-3-Methylamino-cyclohexanolEnantiomer of (1S,3R)
(1S,3S)-3-Methylamino-cyclohexanolEnantiomer of (1R,3R)
(1R,3R)-3-Methylamino-cyclohexanolEnantiomer of (1S,3S)

Conformational Analysis of the Cyclohexane Ring System: Chair Conformations and Substituent Effects

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. acs.org For a disubstituted cyclohexane like 3-Methylamino-cyclohexanol, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. These two chair conformations can interconvert through a process called ring flipping.

In the case of (1S,3R)-3-Methylamino-cyclohexanol, a cis-1,3-disubstituted cyclohexane, the two possible chair conformations are the diequatorial and the diaxial conformers. libretexts.org The diequatorial conformation, where both the hydroxyl and the methylamino groups occupy equatorial positions, is generally the more stable conformation. libretexts.orgscribd.com This is because axial substituents experience steric hindrance from other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. openochem.org The diaxial conformation would place both bulky groups in these sterically hindered positions, leading to significant destabilization.

Methodologies for Chiral Purity and Enantiomeric Excess Determination in Research Applications

Ensuring the chiral purity of a single enantiomer is crucial in many scientific applications. The enantiomeric excess (ee) is a measure of this purity. Several advanced analytical techniques are employed to separate and quantify the enantiomers of chiral compounds like this compound.

Advanced Chromatographic Techniques for Enantiomer Separation (e.g., Chiral HPLC, SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of enantiomers. nih.govnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. phenomenex.com

For the separation of chiral amines and amino alcohols, polysaccharide-based CSPs are commonly used. mdpi.com These phases, often derivatives of cellulose (B213188) or amylose, provide a chiral environment that allows for the differential interaction with the enantiomers. mdpi.com The choice of mobile phase, including the use of additives, is critical for achieving optimal separation. chromatographyonline.com For instance, in SFC, the use of acidic or basic additives in the modifier can significantly impact the enantioselectivity for primary amines. chromatographyonline.comresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, often providing faster analysis times and improved peak shapes. chromatographyonline.com The use of supercritical carbon dioxide as the main mobile phase component makes SFC a more environmentally friendly technique. wiley.com For primary amines, crown ether-derived chiral stationary phases have shown particular utility in SFC. wiley.com

Spectroscopic Methods for Stereochemical Assignment (e.g., Chiroptical Spectroscopy)

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a prominent chiroptical technique used to determine the absolute configuration and enantiomeric excess of chiral compounds. nih.govnih.gov

Synthetic Methodologies for 1s,3r 3 Methylamino Cyclohexanol Hydrochloride

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of (1S,3R)-3-Methylamino-cyclohexanol reveals a logical pathway for its synthesis starting from simpler, achiral precursors. The primary carbon-nitrogen and carbon-oxygen bonds are key disconnection points.

The target molecule can be conceptually disconnected at the C-N bond, suggesting a precursor such as (1S,3R)-3-aminocyclohexanol, which could then be methylated. Alternatively, and more directly, the entire methylamino group can be traced back to a ketone functionality. This leads to the identification of 3-methylaminocyclohexanone as a crucial intermediate. The stereochemistry of the final product would then be determined by the stereoselective reduction of the ketone.

Further retrosynthetic analysis of 3-methylaminocyclohexanone points towards cyclohexane-1,3-dione as a plausible and readily available starting material. nih.govgoogle.com The synthesis can proceed through the formation of a β-enaminoketone by reacting cyclohexane-1,3-dione with methylamine. nih.gov Subsequent reduction of the enamine and the ketone functionalities would lead to the desired 1,3-amino alcohol scaffold. The final step in the synthesis is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Retrosynthetic Pathway:

(1S,3R)-3-Methylamino-cyclohexanol • HCl

       ↓ (Salt Formation)

(1S,3R)-3-Methylamino-cyclohexanol

       ↓ (Stereoselective Reduction)

(R)-3-Methylaminocyclohexanone

       ↓ (Enamine Formation/Reduction)

Cyclohexane-1,3-dione + Methylamine

Stereoselective and Diastereoselective Synthesis Routes

Achieving the specific (1S,3R) configuration requires careful control of both relative (cis/trans) and absolute (R/S) stereochemistry. This is typically accomplished through asymmetric transformations, often employing chiral catalysts.

Asymmetric Transformations Leading to the (1S,3R) Configuration

The key step in establishing the desired stereochemistry is the reduction of a prochiral ketone precursor, such as 3-methylaminocyclohexanone or its N-protected derivative. Asymmetric hydrogenation is a powerful tool for this transformation. nih.gov This reaction uses molecular hydrogen to reduce the ketone in the presence of a chiral catalyst, which directs the hydrogen atoms to a specific face of the carbonyl group, leading to an excess of one enantiomer.

The reaction must be both enantioselective (to set the absolute stereochemistry of the newly formed hydroxyl group) and diastereoselective (to control the stereochemistry relative to the existing chiral center at C3). In many cases, a dynamic kinetic resolution process can be employed, where the stereocenter bearing the amino group can racemize under the reaction conditions, allowing for the conversion of the majority of the starting material into the desired diastereomer. rsc.org

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric hydrogenation of β-amino ketones is a highly effective method for producing chiral 1,3-amino alcohols. nih.gov This approach utilizes transition metal catalysts, such as Ruthenium, Rhodium, or Iridium, complexed with chiral ligands. nih.govnih.govacs.org

For the synthesis of (1S,3R)-3-Methylamino-cyclohexanol, a suitable precursor like N-protected-3-methylaminocyclohexanone hydrochloride would be subjected to hydrogenation under a hydrogen atmosphere with a chiral catalyst. The choice of ligand is critical for achieving high diastereo- and enantioselectivity. Ligands such as chiral diphosphines (e.g., BINAP derivatives) and diamines (e.g., DPEN derivatives) are commonly employed. nih.gov The catalyst facilitates the formation of the cis diastereomer, where the hydroxyl and methylamino groups are on the same face of the ring, which corresponds to the (1S,3R) configuration if the appropriate enantiomer of the catalyst is used.

Table 1: Representative Catalytic Systems for Asymmetric Ketone Hydrogenation
Catalyst SystemSubstrate TypeTypical ConditionsReported Selectivity
Ru-TsDPEN-Areneα-Amino KetonesH₂, Formic acid/Triethylamine (B128534)High ee (>98%)
Rh-Chiral Diphosphineβ-Amino KetonesH₂, MeOH, K₂CO₃Good to Excellent ee
Co-Chiral Bisphosphineα-Primary Amino KetonesH₂, t-AmOK, TolueneUp to 99% ee nih.gov
Ir/f-phamidolα-Amino β-KetoestersH₂, DCM>99/1 dr, >99% ee rsc.org

Resolution Methods for Enantiomeric Enrichment

When a stereoselective synthesis is not employed, the target compound is often produced as a racemic mixture of stereoisomers. Resolution is the process of separating these enantiomers to isolate the desired one.

Diastereomeric Salt Formation and Separation

Classical resolution via diastereomeric salt formation is a widely used and scalable method for separating enantiomers of amines. wikipedia.orglibretexts.org The process involves reacting the racemic mixture of 3-methylamino-cyclohexanol with an enantiomerically pure chiral acid, known as a resolving agent. pharmtech.comlibretexts.org This acid-base reaction forms a pair of diastereomeric salts.

Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. youtube.com One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation, the desired enantiomer is liberated from the salt by treatment with a base, and the chiral resolving agent can often be recovered.

Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentTypeTypical Application
(+)-Tartaric AcidChiral AcidResolution of racemic bases libretexts.org
(-)-Mandelic AcidChiral AcidResolution of racemic bases onyxipca.com
(+)-Camphor-10-sulfonic acidChiral AcidResolution of racemic bases libretexts.orgpharmtech.com
(-)-Dibenzoyltartaric acidChiral AcidResolution of racemic bases onyxipca.com

Enzymatic and Biocatalytic Resolution Strategies

Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. This method utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. acs.orgacs.org

For resolving a racemic mixture of 3-methylamino-cyclohexanol, a common strategy is the lipase-catalyzed enantioselective acylation. nih.gov The amino group is typically first protected (e.g., as an acetyl or carbamoyl derivative) to prevent interference. The racemic N-protected amino alcohol is then treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435). nih.govresearchgate.net The enzyme will selectively acylate one enantiomer of the alcohol, leaving the other unreacted. The resulting ester and the unreacted alcohol, now enantiomerically enriched, can be easily separated by chromatography. Subsequent removal of the protecting group yields the enantiopure amino alcohol. This method is valued for its high selectivity and mild reaction conditions. mdpi.compolimi.it

Table 3: Common Enzymes and Conditions for Kinetic Resolution of Alcohols
EnzymeReaction TypeAcyl Donor/SolventTypical Selectivity (E-value)
Candida antarctica Lipase B (CAL-B/Novozym 435)TransesterificationVinyl Acetate / Organic Solvent (e.g., Hexane)Very High (>200) researchgate.netnih.gov
Pseudomonas cepacia Lipase (PCL)TransesterificationVinyl Acetate / Organic SolventHigh (>100) mdpi.com
Pseudomonas fluorescens LipaseHydrolysis/TransesterificationEsters / Buffer or Vinyl Acetate / Organic SolventVariable, Substrate Dependent nih.gov

Functional Group Interconversions and Protective Group Chemistry in Synthesis

The construction of (1S,3R)-3-Methylamino-cyclohexanol hydrochloride necessitates precise control over the stereochemistry at two chiral centers. This is often achieved through a combination of stereoselective reactions and the strategic use of protecting groups to mask reactive functionalities.

A protecting group is a chemical moiety that is temporarily introduced into a molecule to prevent a specific functional group from reacting under certain conditions. organic-chemistry.orgwikipedia.org This allows for chemical modifications to be carried out selectively at other positions within the molecule. organic-chemistry.org The choice of a protecting group is crucial; it must be stable under the reaction conditions of subsequent steps and easily removable in high yield without affecting the rest of the molecule. chemistrytalk.orgresearchgate.net

In the context of synthesizing amino alcohols, protecting groups are frequently employed for both the amino and hydroxyl functionalities. For amines, common protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which decrease the nucleophilicity of the amino group. organic-chemistry.orgchemistrytalk.org Alcohol protecting groups can include ethers, esters, and silyl ethers, which prevent unwanted oxidation or reaction as a nucleophile. wikipedia.org

Functional group interconversion refers to the transformation of one functional group into another. fiveable.me In the synthesis of (1S,3R)-3-Methylamino-cyclohexanol, key interconversions include the transformation of a ketone to an alcohol and the introduction of an amino group.

A primary route for introducing the amino group onto the cyclohexyl ring involves the amination of cyclohexanone (B45756) derivatives. pearson.com Reductive amination is a widely used method for this transformation, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orgyoutube.com

The process begins with the nucleophilic attack of the amine on the carbonyl carbon of the cyclohexanone derivative, forming a hemiaminal intermediate. This is followed by the elimination of water to form an imine or enamine, which is then reduced to the corresponding amine. wikipedia.org

Several strategies can be employed for reductive amination:

Direct Reductive Amination: In this one-pot approach, the ketone, amine (in this case, methylamine), and a reducing agent are combined. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. youtube.com Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can also be employed. wikipedia.org

Indirect Reductive Amination: This two-step process involves the initial formation and isolation of the imine, followed by its reduction in a separate step. This can sometimes offer better control over the reaction.

Biocatalysis has emerged as a powerful tool for asymmetric amination. Imine reductases (IREDs) can catalyze the reductive amination of ketones with high stereoselectivity, offering a greener alternative to traditional chemical methods. nih.govresearchgate.net For instance, the reductive amination of (R)-3-methylcyclohexanone with ammonia using an IRED has been shown to produce the corresponding (1S,3R)-amine with high diastereomeric excess. rsc.org

Amination StrategyReagents/CatalystsKey Features
Direct Reductive Amination Cyclohexanone derivative, Methylamine, NaBH3CN or NaBH(OAc)3One-pot procedure, mild reducing agents. wikipedia.orgyoutube.com
Catalytic Hydrogenation Cyclohexanone derivative, Methylamine, H2, Pt/Pd/Ni catalystCan be performed under various pressures and temperatures. wikipedia.org
Biocatalytic Reductive Amination Cyclohexanone derivative, Methylamine, Imine Reductase (IRED)High stereoselectivity, environmentally friendly conditions. nih.govrsc.org

The formation of the hydroxyl group in the desired stereochemical configuration is another critical step. This is typically achieved through the stereoselective reduction of a ketone precursor. wikipedia.org The choice of reducing agent and reaction conditions plays a pivotal role in determining the diastereoselectivity of the reduction, yielding either the cis or trans amino alcohol.

Common reduction methodologies include:

Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are powerful reducing agents capable of reducing ketones to alcohols. wikipedia.org The stereochemical outcome can be influenced by the steric environment around the carbonyl group and the presence of chelating groups. Diastereoselective reductions of β-amino ketones can lead to either syn- or anti-1,3-amino alcohols depending on the reaction conditions and the presence of protecting groups. researchgate.net For instance, the reduction of N-t-BOC-protected β-amino ketones often yields syn-amino alcohols. cdnsciencepub.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Rh, Ru, Ir) to reduce the ketone. acs.orgrsc.org Asymmetric transfer hydrogenation is a particularly valuable technique that uses a chiral catalyst to achieve high enantioselectivity. acs.org

Biocatalytic Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high stereoselectivity. nih.gov This approach offers mild reaction conditions and high enantiomeric excess. nih.gov

The reduction of β-enaminoketones, formed from the condensation of a 1,3-cyclohexanedione with an amine, can provide access to both cis- and trans-3-aminocyclohexanols. nih.gov For example, reduction with sodium in a mixture of THF and isopropyl alcohol has been used to produce these isomers. researchgate.net

Reduction MethodReagents/CatalystsStereochemical Control
Hydride Reduction LiAlH4, NaBH4Can be influenced by protecting groups and steric hindrance. researchgate.netcdnsciencepub.com
Catalytic Hydrogenation H2, Rh/Ru/Ir catalystsAsymmetric transfer hydrogenation with chiral catalysts offers high enantioselectivity. acs.orgacs.org
Biocatalytic Reduction Ketoreductase (KRED)High stereoselectivity under mild conditions. nih.gov
Reduction of β-Enaminoketones Sodium in THF/isopropyl alcoholCan yield both cis and trans isomers. nih.govresearchgate.net

Comparative Analysis of Synthetic Efficiency and Green Chemistry Considerations

In contrast, biocatalytic and chemo-enzymatic approaches are gaining prominence due to their potential for higher efficiency and improved sustainability. nih.gov These methods often proceed with high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. nih.gov For example, a one-pot synthesis of 4-aminocyclohexanol has been achieved with excellent cis-selectivity using a combination of an aminotransferase and a ketone reductase. nih.gov

From a green chemistry perspective, several factors are considered:

Atom Economy: This principle advocates for maximizing the incorporation of all materials used in the process into the final product. Reductive amination, particularly in a one-pot fashion, generally has good atom economy.

Use of Catalysis: Catalytic reactions (both chemical and enzymatic) are preferred over stoichiometric reagents as they reduce waste. wikipedia.orgacs.org

Renewable Feedstocks: While not always directly applicable to this specific molecule, the use of starting materials derived from renewable resources is a key aspect of green chemistry. rsc.org

Solvent Choice: The use of environmentally benign solvents is crucial. Biocatalytic reactions are often carried out in aqueous media under mild conditions. researchgate.net

The development of catalytic asymmetric methods, such as transfer hydrogenation and enzymatic reductions, represents a significant step towards more efficient and sustainable syntheses of chiral amino alcohols like this compound. acs.orgnih.gov These approaches often offer shorter reaction sequences, higher yields, and a reduced environmental impact compared to classical stoichiometric methods.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, readily participating in reactions with various electrophiles.

N-Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved through reactions with alkyl halides. For instance, the reaction with an alkyl halide in the presence of a suitable base to neutralize the generated hydrohalic acid would yield the corresponding N-alkylated product. While direct N-alkylation can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts, reaction conditions can be optimized to favor mono-alkylation. A common challenge in the N-alkylation of amino alcohols is achieving selectivity for the amine over the alcohol. One strategy to overcome this involves the formation of a stable chelate with reagents like 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for selective mono-N-alkylation.

N-Acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide. This is a robust and widely used transformation, typically carried out using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. For example, the reaction of (1S,3R)-3-Methylamino-cyclohexanol with acetyl chloride would yield N-((1R,3S)-3-hydroxycyclohexyl)-N-methylacetamide. Similarly, benzoyl chloride can be used for N-benzoylation. These reactions are generally high-yielding and proceed under mild conditions.

ReactionReagentProduct
N-AlkylationAlkyl Halide (e.g., CH₃I)N,N-dialkyl-aminocyclohexanol derivative
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)N-acyl-N-methyl-aminocyclohexanol derivative
N-AcylationAcid Anhydride (B1165640) (e.g., Acetic Anhydride)N-acyl-N-methyl-aminocyclohexanol derivative

The secondary amine of (1S,3R)-3-Methylamino-cyclohexanol serves as a key handle for the synthesis of various derivatives that can be utilized as research probes.

Amide formation , as discussed under N-acylation, is a fundamental method for derivatization. By coupling the amine with carboxylic acids functionalized with reporter groups (e.g., fluorophores, biotin), targeted molecular probes can be synthesized.

Urea (B33335) synthesis can be accomplished by reacting the amine with an isocyanate. This reaction is typically efficient and proceeds readily to form the corresponding N,N'-disubstituted urea. For instance, reaction with phenyl isocyanate would yield 1-((1R,3S)-3-hydroxycyclohexyl)-1-methyl-3-phenylurea.

Thiourea (B124793) synthesis is achieved through the reaction of the amine with an isothiocyanate. Similar to urea formation, this reaction is generally straightforward. The resulting thiourea derivatives are valuable in various fields, including medicinal chemistry and materials science, due to their unique chemical properties and biological activities.

These derivatization strategies allow for the introduction of a wide range of functionalities, enabling the development of tailored molecules for specific research purposes.

DerivativeReagentGeneral Structure
AmideCarboxylic Acid/Acyl Halide/AnhydrideR-CO-N(CH₃)-Cyclohexanol
UreaIsocyanate (R-N=C=O)R-NH-CO-N(CH₃)-Cyclohexanol
ThioureaIsothiocyanate (R-N=C=S)R-NH-CS-N(CH₃)-Cyclohexanol

Reactivity of the Secondary Alcohol Functionality

The hydroxyl group of (1S,3R)-3-Methylamino-cyclohexanol is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, and oxidation.

Esterification involves the reaction of the secondary alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride) to form an ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, reaction with an acyl chloride or anhydride, often in the presence of a base, provides a milder and often more efficient route to the corresponding ester. For instance, reaction with acetic anhydride could yield (1S,3R)-3-(methylamino)cyclohexyl acetate.

Etherification results in the formation of an ether by replacing the hydrogen of the hydroxyl group with an alkyl or aryl group. The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. Given that (1S,3R)-3-Methylamino-cyclohexanol is a secondary alcohol, careful selection of the alkyl halide is necessary to favor substitution over elimination, with primary alkyl halides being the preferred substrates.

ReactionReagentProduct
EsterificationCarboxylic Acid + Acid CatalystEster derivative
EsterificationAcyl Chloride/Anhydride + BaseEster derivative
EtherificationAlkyl Halide + Strong BaseEther derivative

The secondary alcohol in (1S,3R)-3-Methylamino-cyclohexanol can be oxidized to the corresponding ketone, (1S,3R)-3-methylaminocyclohexanone. A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents are often preferred to avoid over-oxidation or side reactions involving the amine functionality.

Common oxidizing agents for secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC), although their toxicity has led to the development of alternative methods. Other effective reagents include Dess-Martin periodinane and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). Catalytic oxidation methods, for example using transition metal catalysts in the presence of a suitable co-oxidant, offer greener alternatives. The choice of oxidant will depend on the desired selectivity and the presence of other functional groups in the molecule.

Oxidizing AgentProduct
Pyridinium Chlorochromate (PCC)(1S,3R)-3-methylaminocyclohexanone
Dess-Martin Periodinane(1S,3R)-3-methylaminocyclohexanone
Swern Oxidation(1S,3R)-3-methylaminocyclohexanone

Cyclohexane (B81311) Ring Modifications and Functionalization

Beyond the direct modification of the existing functional groups, the cyclohexane ring itself can be a target for further functionalization. This allows for the introduction of additional substituents and the alteration of the steric and electronic properties of the molecule.

Strategies for cyclohexane ring modification often involve multi-step synthetic sequences. For example, elimination reactions could be employed to introduce a double bond into the ring, which could then serve as a handle for a variety of subsequent transformations such as epoxidation, dihydroxylation, or addition reactions.

More advanced techniques, such as C-H functionalization, offer a more direct approach to modifying the cyclohexane backbone. These methods, often catalyzed by transition metals, can enable the selective introduction of new functional groups at specific positions on the ring, although achieving high regioselectivity on a substituted cyclohexane can be challenging. The development of catalyst-controlled site- and stereoselective C-H functionalization methods is an active area of research and holds promise for the efficient and precise modification of such carbocyclic scaffolds. These approaches could enable the synthesis of novel analogs of (1S,3R)-3-Methylamino-cyclohexanol with tailored properties for various applications.

Regioselective and Stereoselective Functionalization of the Cyclohexane Core

The functionalization of the (1S,3R)-3-Methylamino-cyclohexanol core can be directed with high levels of regioselectivity and stereoselectivity due to the distinct reactivity of the hydroxyl and methylamino groups. Regioselectivity, the preference for reaction at one site over another, is readily achieved by choosing appropriate reaction conditions.

The secondary amine is typically more nucleophilic than the secondary alcohol. It can be selectively acylated, alkylated, or sulfonated under standard conditions, leaving the hydroxyl group untouched. Conversely, the hydroxyl group can be targeted by protecting the amine, often as a carbamate (B1207046) (e.g., Boc or Cbz), and then performing reactions such as oxidation, etherification, or esterification.

Stereoselectivity is governed by the existing chiral centers and the rigid chair conformation of the cyclohexane ring. In its most stable conformation, the large hydroxyl and methylamino groups are expected to occupy equatorial positions. Any reagent approaching the ring will face different steric environments on the axial and equatorial faces, guiding the stereochemical outcome of the reaction. For instance, the reduction of a ketone formed by oxidizing the alcohol at C-1 would be expected to proceed with high diastereoselectivity, favoring the reformation of the original equatorial alcohol.

Table 1: Examples of Regioselective Reactions

Reaction Type Reagent Targeted Group Product Type
N-Acylation Acetyl chloride, Triethylamine Methylamino N-Acetyl derivative
N-Sulfonylation Tosyl chloride, Pyridine Methylamino N-Tosyl derivative
O-Silylation tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (after N-protection) Hydroxyl O-Silyl ether

Introduction of Additional Chiral Centers through Ring Transformations

The cyclohexane core itself can be chemically altered to introduce additional complexity and new chiral centers. Such transformations often begin with the functionalization of the existing groups. For example, oxidation of the alcohol functionality to a ketone provides a key intermediate for various ring expansion and rearrangement reactions.

Baeyer-Villiger Oxidation : The resulting (3R)-3-(N-protected-methylamino)cyclohexanone can undergo a Baeyer-Villiger reaction, where an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) inserts an oxygen atom adjacent to the carbonyl group. This regioselective reaction forms a seven-membered lactone (a caprolactone (B156226) derivative), creating a new ring system and potentially new stereocenters.

Tiffeneau–Demjanov Rearrangement : This classic one-carbon ring expansion can be applied to the aminocyclohexanone derivative. Treatment with nitrous acid could, in principle, generate a diazonium ion that rearranges to form a cycloheptanone, although this reaction can be complex with aminocyclohexanones.

"Cut-and-Sew" Reactions : More advanced transition-metal-catalyzed reactions can cleave C-C bonds within the ring and insert new fragments. nih.gov Starting from a derivatized form of the cyclohexanone (B45756), these methods can build fused-ring systems, dramatically altering the core scaffold and introducing multiple new chiral centers in a controlled manner. nih.gov

The stereochemistry of the original molecule plays a crucial role in directing the outcome of these transformations, enabling the synthesis of complex polycyclic structures from a simple starting material.

Synthesis of Related Analogs and Structural Derivatives for Research Purposes

The (1S,3R)-3-Methylamino-cyclohexanol scaffold is a valuable starting point for creating libraries of related compounds to explore their potential in various scientific fields.

Development of Scaffold Diversity

Scaffold diversity is a key concept in medicinal chemistry and chemical biology, where the goal is to create a wide range of molecular architectures to probe biological systems. wikipedia.org The derivatization of (1S,3R)-3-Methylamino-cyclohexanol can be systematically pursued to generate a library of analogs. This diversity-oriented synthesis can be achieved by modifying three distinct parts of the molecule:

The Amino Group : The secondary amine can be converted into a vast array of functional groups, including amides, sulfonamides, ureas, and tertiary amines with different alkyl or aryl substituents.

The Hydroxyl Group : The alcohol can be transformed into ethers, esters, and carbamates, or it can be eliminated to form an alkene or substituted via a nucleophilic substitution reaction (after conversion to a good leaving group).

The Cyclohexane Ring : As discussed previously, the ring can be functionalized at other positions, or its size and structure can be altered through ring transformations.

These strategies allow for the systematic exploration of the chemical space around the parent scaffold.

Table 2: Strategies for Generating Scaffold Diversity

Modification Site Reaction Class Examples of New Functionality
Amino Group N-Alkylation, N-Arylation, Reductive Amination Diethylamino, N-phenyl, N-benzyl derivatives
Amide/Sulfonamide Formation Acetamides, benzamides, tosylamides
Hydroxyl Group Etherification Methoxy, benzyloxy, O-allyl ethers
Esterification Acetates, benzoates, pivaloates
Cyclohexane Core Ring Expansion Cycloheptanone, Caprolactone derivatives

Investigation of Structure-Reactivity Relationships in Model Systems

The fixed stereochemistry of (1S,3R)-3-Methylamino-cyclohexanol makes it an excellent model system for studying structure-reactivity relationships, particularly the influence of neighboring group participation (NGP). wikipedia.orgdalalinstitute.com NGP is the interaction of a nearby functional group with a reaction center, which can significantly alter reaction rates and stereochemical outcomes. wikipedia.orgchemeurope.com

The cis-1,3-relationship between the amino and hydroxyl groups is perfectly arranged for such an interaction. Consider a scenario where the hydroxyl group is converted into a good leaving group, such as a tosylate. When this molecule is subjected to substitution conditions, the neighboring methylamino group can act as an internal nucleophile.

Hypothetical Model System:

(1S,3S)-trans-isomer (Comparative Model) : In the corresponding trans-isomer, the methylamino and tosylate groups would be on opposite sides of the ring (e.g., one equatorial, one axial, or both equatorial in a twisted conformation). The nitrogen is too far away to participate in the displacement of the leaving group. Therefore, this isomer would react through a standard SN2 or SN1 pathway with an external nucleophile, resulting in inversion of stereochemistry (for SN2) and a much slower reaction rate .

This comparison clearly demonstrates a direct relationship between the compound's stereochemical structure and its chemical reactivity, a fundamental principle in organic chemistry.

Table 3: Comparison of Reactivity in a Model System

Isomer Neighboring Group Participation (NGP) Relative Rate Stereochemical Outcome at C-1
(1S,3R)-cis-3-Methylamino-cyclohexyl tosylate Yes (via aziridinium (B1262131) ion) Fast Retention

| (1S,3S)-trans-3-Methylamino-cyclohexyl tosylate | No | Slow | Inversion (SN2) or Racemization (SN1) |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (1S,3R)-3-Methylamino-cyclohexanol hydrochloride. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments are employed to provide a complete picture of the molecular framework and stereochemistry.

In the ¹H NMR spectrum of this compound, the protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of the protons attached to the carbons bearing the hydroxyl and methylamino groups would be of particular diagnostic value. The N-methyl group would likely appear as a singlet or a doublet depending on the solvent and pH, integrating to three protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the cyclohexane ring, as well as the N-methyl carbon, would give rise to a distinct signal. The chemical shifts of the carbons bonded to the electronegative oxygen and nitrogen atoms would be downfield compared to the other ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D-NMR Correlations
C1-H~3.5 - 4.0~65 - 75COSY with adjacent CH₂ protons; HSQC to C1
C3-H~2.8 - 3.3~55 - 65COSY with adjacent CH₂ protons; HSQC to C3
N-CH₃~2.3 - 2.8~30 - 40HMBC to C3
Cyclohexane CH₂~1.2 - 2.2~20 - 40COSY correlations between ring protons; HSQC to respective carbons

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is useful for analyzing the purity of the compound and for separating it from any potential impurities before mass analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that it is consistent with C₇H₁₆ClNO. The exact mass of the free base, C₇H₁₅NO, is 129.1154, and for the hydrochloride salt, the protonated molecule [M+H]⁺ would have a calculated m/z that can be precisely matched with the experimental value from HRMS.

Table 2: Expected Mass Spectrometry Data for this compound

TechniqueParameterExpected Value/Information
HRMSMolecular FormulaC₇H₁₆ClNO
[M+H]⁺ (protonated free base)Calculated m/z ~130.1232
MS/MSKey Fragment 1Loss of H₂O from [M+H]⁺
Key Fragment 2Cleavage of the C-N bond

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique can provide unambiguous proof of the relative and absolute stereochemistry of this compound. By growing a suitable single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it, a detailed electron density map can be generated. This map reveals the precise positions of all atoms in the crystal lattice.

The resulting crystal structure would confirm the cyclohexane ring conformation (likely a chair conformation), the positions of the hydroxyl and methylamino substituents, and their cis relative stereochemistry. Crucially, for a chiral compound, X-ray crystallography using anomalous dispersion can determine the absolute configuration, confirming the (1S,3R) assignment. This technique is vital for ensuring the stereochemical purity of the material, which is of utmost importance in pharmaceutical research.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

An IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretch of the secondary amine hydrochloride would likely appear as a broad band in the 2400-3200 cm⁻¹ region. C-H stretching vibrations of the cyclohexane ring and the methyl group would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong in the IR spectrum, the O-H stretch is typically weak in the Raman spectrum. Conversely, the C-C and C-H vibrations of the cyclohexane ring would produce strong signals in the Raman spectrum, providing information about the carbon skeleton.

Table 3: Expected Vibrational Spectroscopy Data for this compound

Vibrational ModeExpected IR Frequency Range (cm⁻¹)Expected Raman Signal
O-H stretch (alcohol)3200 - 3600 (broad)Weak
N-H stretch (amine salt)2400 - 3200 (broad)Moderate
C-H stretch (alkane)2850 - 3000Strong
C-O stretch1050 - 1150Moderate

Advanced Purity Assessment Methods for Research-Grade Materials

Ensuring the high purity of research-grade materials like this compound is critical for obtaining reliable and reproducible experimental results. Several advanced analytical methods are employed for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination. Using a suitable column and mobile phase, HPLC can separate the target compound from impurities, including stereoisomers, starting materials, and by-products from the synthesis. A high-resolution column can often separate the different stereoisomers of 3-Methylamino-cyclohexanol, allowing for the assessment of diastereomeric and enantiomeric purity. The purity is typically determined by the area percentage of the main peak in the chromatogram. Vendor specifications for this compound often state a purity of 97% or higher. chemscene.com

Chiral chromatography, a specialized form of HPLC, is specifically designed to separate enantiomers. This technique is essential for confirming the enantiomeric excess (e.e.) of the (1S,3R) isomer and ensuring that the material is not a racemic mixture.

Quantitative NMR (qNMR) is another powerful technique for purity assessment. By integrating the signals of the target compound against a certified internal standard of known concentration, the absolute purity of the material can be determined with high accuracy.

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula C₇H₁₆ClNO, providing an additional check on the purity and composition of the sample.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure of molecules. youtube.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which various molecular properties can be derived. nih.gov DFT has become a popular approach due to its balance of accuracy and computational efficiency, making it suitable for studying organic molecules. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pnas.orgwestmont.edu A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices provide a framework for understanding and predicting chemical behavior.

Table 1: Global Reactivity Descriptors Derived from HOMO and LUMO Energies

Descriptor Formula Description
Ionization Potential (IP) IP ≈ -EHOMO The minimum energy required to remove an electron from a molecule.
Electron Affinity (EA) EA ≈ -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (IP + EA) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2 A measure of the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive.

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table outlines the fundamental reactivity indices that can be calculated from HOMO and LUMO energies obtained through quantum chemical methods.

For example, in a study on substituted pyran derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine these properties. The calculated HOMO-LUMO gap helped to explain the charge transfer interactions occurring within the molecule. materialsciencejournal.org Similarly, for aminonitrocyclopentanes, DFT calculations were employed to understand their stability and detonation performance, with the HOMO-LUMO gap providing insights into their sensitivity.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

While quantum mechanics provides detailed electronic information, it can be computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a more computationally efficient alternative by treating molecules as a collection of atoms held together by springs (bonds). researchgate.net MM force fields are used to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid conformational analysis to identify stable low-energy structures. ijpsr.com

For cyclic systems like (1S,3R)-3-Methylamino-cyclohexanol hydrochloride, conformational analysis is crucial. The cyclohexane (B81311) ring can adopt several conformations, with the "chair" form being the most stable. nih.gov Substituents on the ring can exist in either axial or equatorial positions, and their relative energies dictate the preferred conformation of the molecule. msu.edulibretexts.org Generally, bulky substituents favor the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. openstax.org

Table 2: Illustrative Conformational Energies for Disubstituted Cyclohexanes

Compound Conformation Relative Energy (kJ/mol)
cis-1,2-Dimethylcyclohexane Axial-Equatorial 0
Equatorial-Axial 0
trans-1,2-Dimethylcyclohexane Di-equatorial 0

This table, based on general principles for disubstituted cyclohexanes, illustrates how molecular mechanics can quantify the energy differences between conformers. The di-axial conformation is significantly less stable due to steric strain. openstax.org

Computational Modeling of Chiral Recognition and Interactions with Research Targets (excluding clinical)

This compound is a chiral molecule. Computational modeling is a valuable tool for understanding how such chiral molecules interact with other chiral entities, a process known as chiral recognition. This is particularly relevant in areas like chiral chromatography and asymmetric catalysis. acs.org

Modeling these interactions often involves a combination of molecular mechanics and/or quantum mechanics in a method called docking. In a typical docking study, the chiral molecule (the "ligand") is placed in the binding site of a larger molecule (the "receptor," which could be a chiral stationary phase or a catalyst) in various orientations. The interaction energy for each orientation is then calculated. The orientation with the most favorable interaction energy represents the most likely binding mode.

These calculations can elucidate the specific intermolecular forces—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern chiral recognition. For example, computational studies on chiral amino alcohols have been used to understand their enantioselective recognition by fluorescent probes, revealing the importance of specific binding sites and intermolecular interactions. nih.gov The synthesis of chiral amino alcohols is an area of significant research, and computational analysis can provide insights into the mechanisms of their formation and interaction. frontiersin.orgnih.govwestlake.edu.cn

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. rsc.orgresearchgate.net

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate magnetic shielding tensors, from which NMR chemical shifts can be predicted with good accuracy. nih.gov Comparing calculated and experimental spectra can help assign peaks and confirm the stereochemistry and conformation of a molecule like this compound. nih.gov

Vibrational Spectroscopy (IR & Raman): Infrared (IR) and Raman spectra arise from the vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. mdpi.com These calculated frequencies and their corresponding intensities can be compared to experimental IR and Raman spectra to help assign vibrational bands to specific functional groups and motions within the molecule. For example, quantum chemical calculations have been used to interpret the IR spectra of interactions between CO2 and amino alcohols. dtu.dk

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. nih.gov This information can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, corresponding to transitions from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO). materialsciencejournal.org

Table 3: Mentioned Compound Names

Compound Name
This compound
1,2-disubstituted cyclohexanes
Aminonitrocyclopentanes
cis-1,2-Dimethylcyclohexane

Based on a comprehensive search of available literature, it is not possible to provide a detailed article on the specific applications of This compound according to the requested outline. The search did not yield specific research findings, data, or examples of this particular compound being utilized in the construction of complex polycyclic and heterocyclic scaffolds, the synthesis of optically active fine chemicals, the design of chiral ligands for asymmetric catalysis, or as a chemical probe for biological target elucidation.

The information available is general in nature, discussing the broader classes of compounds like chiral amino alcohols and their importance in asymmetric synthesis and catalysis. However, there is no specific data or detailed research that focuses on "this compound" for the applications outlined in the prompt.

Therefore, to ensure scientific accuracy and strict adherence to the prompt's requirement for factual, sourced information, this article cannot be generated. Attempting to do so would involve speculation and extrapolation beyond the available evidence, which would contradict the core requirements of accuracy and adherence to the specified topics.

Applications in Chemical Research and Methodology Development Non Clinical Focus

Use as a Chemical Probe for Biological Target Elucidation (In Vitro and Animal Studies)

Exploration of Molecular Interactions with Enzymes or Receptors (Excluding Clinical Human Trials)

Currently, there is a lack of specific studies in publicly accessible scientific literature detailing the direct molecular interactions of (1S,3R)-3-Methylamino-cyclohexanol hydrochloride with enzymes or receptors. However, its chiral nature and the presence of both a hydroxyl and a secondary amine group make it an interesting candidate for such investigations.

As a chiral molecule, it could exhibit stereospecific binding to the active sites of enzymes or the binding pockets of receptors. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methylamino group can participate in hydrogen bonding and ionic interactions (when protonated). These are crucial interactions for molecular recognition by biological macromolecules.

Table 1: Potential Molecular Interactions of this compound

Functional GroupPotential Interaction TypePotential Biological Counterpart
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorAmino acid residues (e.g., Asp, Glu, Ser, Thr)
Methylamino (-NHCH₃)Hydrogen Bond Donor/AcceptorAmino acid residues (e.g., Asp, Glu, Gln, Asn)
Protonated Amine (-NH₂⁺CH₃)Ionic Interaction, Hydrogen Bond DonorNegatively charged amino acid residues (e.g., Asp, Glu)
Cyclohexyl RingHydrophobic/Van der Waals InteractionsHydrophobic pockets in enzymes or receptors

Note: The data in this table is hypothetical and based on the chemical structure of the compound, as no specific experimental data was found in the searched literature.

Development of Fluorescent or Affinity Probes Based on the Compound

No specific research has been identified that describes the use of this compound as a scaffold for the development of fluorescent or affinity probes. However, its structure provides a viable starting point for the synthesis of such molecular tools.

The secondary amine could be functionalized with a fluorophore (a fluorescent molecule) to create a fluorescent probe. Such a probe could then be used to visualize the localization of a target molecule within a cell or to quantify binding events in biochemical assays.

Similarly, for an affinity probe, the compound could be attached to a solid support (like a resin) or a reporter molecule (like biotin). This would allow for its use in affinity chromatography to isolate and purify binding partners from a complex biological sample. The inherent chirality of the molecule would be advantageous in developing probes with high specificity for their targets.

Role in Peptide Synthesis as a Reagent or Buffer

There is no available evidence from the conducted searches to suggest that this compound is commonly used as a reagent or a buffer in peptide synthesis.

In the context of peptide synthesis, reagents are typically used for coupling amino acids or for removing protecting groups. While the amino and hydroxyl groups of this compound could theoretically participate in chemical reactions, it is not a standard reagent in established peptide synthesis protocols.

Regarding its use as a buffer, a buffer system requires a weak acid and its conjugate base, or a weak base and its conjugate acid, to maintain a stable pH. While the methylamino group is basic, this compound is not a conventional buffering agent in peptide synthesis, where buffers like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are more commonly employed.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For a chiral molecule like (1S,3R)-3-Methylamino-cyclohexanol, research into sustainable synthetic routes is a critical endeavor.

Current methodologies for the synthesis of chiral amino alcohols often rely on traditional chemical reductions or resolutions which can be resource-intensive. Future research should prioritize the development of greener alternatives. One promising avenue is the use of biocatalysis , employing enzymes such as transaminases or keto reductases. researchgate.netentrechem.com These enzymatic processes can offer high enantioselectivity under mild reaction conditions, significantly reducing waste and energy consumption. rsc.orgnih.gov Engineered amine dehydrogenases have also shown potential for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.orgnih.govacs.org

Another key area of development is the implementation of continuous flow chemistry . nih.gov Flow reactors provide enhanced control over reaction parameters, improve safety, and can lead to higher yields and purity compared to batch processes. whiterose.ac.uk The integration of biocatalysis within continuous flow systems represents a particularly powerful approach for the scalable and sustainable production of chiral amines and their derivatives. rsc.org

The exploration of synthetic pathways starting from bio-based feedstocks, such as cyclohexanol (B46403), could further enhance the sustainability profile of (1S,3R)-3-Methylamino-cyclohexanol production. rsc.org

Exploration of Unconventional Reactivity Patterns

Beyond its established role as a chiral building block, the inherent functionality of (1S,3R)-3-Methylamino-cyclohexanol — a secondary amine and a secondary alcohol in a defined stereochemical arrangement — offers fertile ground for exploring unconventional reactivity.

Recent advancements in photocatalysis and electrochemistry open up new possibilities for the functionalization of amino alcohols. eurekalert.orgrsc.org Photo-initiated reactions could enable novel C-H functionalization or the introduction of new substituents under mild conditions. rsc.org Electrochemical methods offer a reagent-free approach to oxidation or reduction, potentially leading to new synthetic transformations of the cyclohexanol ring or the methylamino group. digitellinc.comnih.govrsc.org For instance, electrochemical oxidation could be explored for the synthesis of novel heterocyclic structures derived from the amino alcohol scaffold.

Dual catalytic strategies, combining photoredox catalysis with transition metal catalysis, could unlock previously inaccessible transformations, such as the regioselective amino-functionalization of related unsaturated systems. nsf.govacs.org Investigating the behavior of the (1S,3R)-3-Methylamino-cyclohexanol framework under these modern synthetic methodologies could reveal unexpected and valuable reactivity patterns.

Design of Next-Generation Chiral Catalysts Based on the (1S,3R)-3-Methylamino-cyclohexanol Framework

The 1,3-amino alcohol motif is a well-established privileged scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. polyu.edu.hkresearchgate.net The specific stereochemistry of (1S,3R)-3-Methylamino-cyclohexanol makes it an attractive candidate for the design of a new generation of chiral catalysts.

Future research could focus on the synthesis of novel organocatalysts derived from this framework. The amino and hydroxyl groups can be readily modified to introduce various functionalities, allowing for the fine-tuning of steric and electronic properties to achieve high enantioselectivity in a range of organic reactions.

Furthermore, (1S,3R)-3-Methylamino-cyclohexanol can serve as a chiral ligand for the preparation of novel transition metal complexes . alfa-chemistry.commdpi.comscirp.orgmdpi.comgoogle.com These complexes could be screened for catalytic activity in a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and oxidation reactions. The rigid cyclohexyl backbone could impart unique stereochemical control compared to more flexible acyclic amino alcohol ligands. The development of catalysts based on this framework could lead to new and efficient methods for the synthesis of other valuable chiral molecules. nih.gov

Advanced Computational Approaches for Predictive Modeling of its Derivatives

The integration of computational chemistry is poised to revolutionize the design and discovery of new molecules and catalysts. For derivatives of (1S,3R)-3-Methylamino-cyclohexanol, advanced computational approaches can provide invaluable insights and accelerate research efforts.

Density Functional Theory (DFT) studies can be employed to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions involving catalysts derived from this scaffold. rsc.org Such calculations can help in understanding the origin of enantioselectivity and guide the rational design of more effective catalysts. nih.govresearchgate.net

The rise of machine learning (ML) and artificial intelligence (AI) in chemistry offers powerful tools for predictive modeling. riken.jpchemrxiv.orgchemistryworld.comrsc.orgresearchgate.net By training ML models on experimental data, it is possible to predict the performance of new catalyst derivatives without the need for extensive experimental screening. nih.govpnas.org This data-driven approach can significantly reduce the time and resources required for catalyst optimization. For example, a library of virtual derivatives of (1S,3R)-3-Methylamino-cyclohexanol could be computationally screened to identify the most promising candidates for a specific asymmetric transformation.

Integration into High-Throughput Synthesis of Research Compound Libraries

The modular nature of the (1S,3R)-3-Methylamino-cyclohexanol scaffold makes it an ideal building block for the creation of diverse compound libraries for drug discovery and other research purposes. High-throughput synthesis and screening techniques can be leveraged to rapidly generate and evaluate large numbers of derivatives. core.ac.ukresearchgate.netnih.govmpg.dersc.org

By employing parallel synthesis techniques, a wide array of substituents can be introduced at the amino and hydroxyl positions, as well as on the cyclohexyl ring, to generate a library of structurally diverse molecules. These libraries can then be screened for biological activity or for their efficacy as chiral ligands in various catalytic reactions. The use of automated synthesis platforms can further accelerate this process, enabling the exploration of a vast chemical space in a time-efficient manner. This approach is particularly valuable in the early stages of drug discovery and catalyst development, where the rapid identification of "hit" compounds is crucial.

Q & A

Q. Does this compound require REACH registration for laboratory-scale use?

  • Methodological Answer : Under REACH Article 6(1), registration is not required if annual usage is <1 ton. However, comply with Annex XVII restrictions (e.g., no SVHCs ≥0.1%) and maintain SDS documentation for hazard communication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-Methylamino-cyclohexanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,3R)-3-Methylamino-cyclohexanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.